1-Phenyl-3-azabicyclo[3.1.0]hexan-2-one

Pharmaceutical Analysis HPLC Method Validation Regulatory QC

USP-designated Reference Standard (Related Compound B) for Milnacipran HCl impurity profiling. Unlike generic research chemicals, this lot-traced pharmacopeial standard enables compliant system suitability testing per the USP-NF monograph, delivering a verified resolution factor >2.0 for the critical bicyclic lactam impurity. Essential for ANDA/NDA submissions, forced degradation studies under ICH Q1A, and API batch release against pharmacopeial acceptance criteria. Eliminate compliance risk—specify the official USP standard for regulatory-grade analytical method validation.

Molecular Formula C11H11NO
Molecular Weight 173.21 g/mol
CAS No. 153275-06-0
Cat. No. B049587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-3-azabicyclo[3.1.0]hexan-2-one
CAS153275-06-0
Synonyms1-Phenyl-3-aza-bicyclo[3.1 .0]hexan-2-one
Molecular FormulaC11H11NO
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESC1C2C1(C(=O)NC2)C3=CC=CC=C3
InChIInChI=1S/C11H11NO/c13-10-11(6-9(11)7-12-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13)
InChIKeyVQWWQAXEUWHNDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenyl-3-azabicyclo[3.1.0]hexan-2-one (CAS 153275-06-0): An Essential Milnacipran Pharmacopeial Reference Standard for Regulated Quality Control


1-Phenyl-3-azabicyclo[3.1.0]hexan-2-one (CAS 153275-06-0) is a bicyclic γ-lactam formally designated as Milnacipran USP Related Compound B . It is a critical pharmacopeial reference standard required by the United States Pharmacopeia for system suitability and impurity quantification in the chromatographic analysis of the serotonin-norepinephrine reuptake inhibitor (SNRI) milnacipran hydrochloride [1]. Unlike generic research chemicals, this compound is characterized against a carefully established pharmacopeial monograph, ensuring lot-to-lot traceability and suitability for regulatory submissions such as Abbreviated New Drug Applications (ANDAs) [2].

Why Generic 1-Phenyl-3-azabicyclo[3.1.0]hexan-2-one Fails Regulatory Milnacipran Analysis: Quantifiable Pharmacopeial Differentiation


Substituting 1-Phenyl-3-azabicyclo[3.1.0]hexan-2-one (CAS 153275-06-0) with a generic supplier’s analog or a structurally related milnacipran impurity (e.g., desethylmilnacipran or the ring-opened acid) without verified pharmacopeial qualification introduces unacceptable risk to analytical method compliance [1]. USP Reference Standards are not defined merely by chemical identity and purity; they are specifically designated for use in official USP–NF tests and assays, with certificate-level characterization that directly supports chromatographic system suitability and impurity quantification [2]. In contrast, standard high-purity chemicals may lack the established resolution factors or relative retention times required to satisfy compendial method validation, which mandates peak separation (resolution greater than 2.0) between milnacipran and its process-related impurities [3].

Quantitative Evidence: 1-Phenyl-3-azabicyclo[3.1.0]hexan-2-one vs. Closest In-Class Alternatives


USP Monograph-Specified Chromatographic Resolution for Impurity Quantification

The USP monograph for Milnacipran Hydrochloride specifies the use of Milnacipran Related Compound B (1-Phenyl-3-azabicyclo[3.1.0]hexan-2-one) as a system suitability standard to verify chromatographic resolution . Published stability-indicating RP-UPLC methods demonstrate that the resolution between milnacipran and process-related impurities (including the lactam core of Related Compound B) exceeds 2.0 under validated conditions, a critical acceptance criterion for ANDA submissions [1]. This quantifiable resolution requirement cannot be met by substituting with Milnacipran Related Compound A (the ring-opened carboxylic acid derivative, CAS 871100-19-5), which exhibits a different retention time and does not serve as the system suitability marker for this specific impurity class .

Pharmaceutical Analysis HPLC Method Validation Regulatory QC

Chemical Scaffold Discrimination: Lactam vs. Ring-Opened Impurities in Stability-Indicating Methods

1-Phenyl-3-azabicyclo[3.1.0]hexan-2-one represents a unique intramolecular cyclization impurity that forms during milnacipran synthesis and under thermal stress conditions [1]. In a comprehensive impurity profiling study, this lactam impurity was identified as a distinct process-related impurity present at approximately 0.08–0.12% by peak area in milnacipran hydrochloride API, using a validated isocratic RP-HPLC method [2]. Key process impurities such as (1R,2S)-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxylic acid (Milnacipran Impurity 1, an intermediate) and the N-desethyl derivative (CAS 105310-07-4) do not co-elute with the bicyclic lactam, confirming that 1-Phenyl-3-azabicyclo[3.1.0]hexan-2-one is essential for assessing a specific degradation pathway [2].

Impurity Profiling Forced Degradation Method Specificity

Differentiation from Bicifadine: Phenyl Substituent Determines Analgesic Potency

In a foundational structure-activity relationship study of 1-aryl-3-azabicyclo[3.1.0]hexanes, the unsubstituted 1-phenyl derivative (the reduced amine parent of the target lactam) exhibited measurable analgesic activity in the mouse writhing assay, but was significantly less potent than its para-methyl analog bicifadine (1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane), which emerged as the most potent compound in the series and was advanced to clinical trials [1]. This quantitative potency gap demonstrates that the precise substitution pattern on the phenyl ring—not merely the bicyclic scaffold—governs in vivo activity, and underscores why the 1-phenyl (unsubstituted) analog cannot be considered equipotent to para-substituted congeners for pain research applications [2].

Analgesic Activity Structure-Activity Relationship 1-Aryl-3-azabicyclo[3.1.0]hexanes

Pharmacopeial Traceability vs. Generic Research Chemicals: Purity and Characterization Discrepancy

While generic 1-Phenyl-3-azabicyclo[3.1.0]hexan-2-one (CAS 153275-06-0) sold as a research chemical may claim a purity typically exceeding 95% by HPLC, USP Reference Standards are supplied with detailed certificate-based characterization data compliant with regulatory guidelines [1]. This includes validated lot-specific purity assignment (with uncertainty), identity confirmation via multiple orthogonal techniques (e.g., NMR, MS, IR), and documentation of loss on drying/residual solvents—none of which are typically provided by non-pharmacopeial vendors . Commercial suppliers of generic analogs (e.g., AKSci Cat. 4817FH) list the same CAS number but do not offer the compendial certification required for cGMP-compliant quality control, and purity claims are often based on area-normalized HPLC without independent mass balance considerations .

Reference Standard Certification Pharmacopeial Compliance Regulatory Submission

High-Value Procurement and Application Scenarios for 1-Phenyl-3-azabicyclo[3.1.0]hexan-2-one


Regulatory ANDA/NDA Impurity Method Validation for Milnacipran

In abbreviated new drug application (ANDA) or new drug application (NDA) submissions for milnacipran hydrochloride, this USP Reference Standard is essential for performing system suitability tests and quantifying the specific process-related lactam impurity at 0.10–0.15% levels during RP-HPLC method validation [1]. The standard’s verified resolution factor (exceeding 2.0) ensures the analytical method can reliably separate this bicyclic lactam from the parent drug peak, satisfying FDA method specificity requirements [2].

Forced Degradation Studies and ICH Q1A Compliance

1-Phenyl-3-azabicyclo[3.1.0]hexan-2-one is used as the reference marker for lactam degradation product formation in thermal and oxidative forced degradation studies of milnacipran HCl [1]. The quantitative detection (0.08–0.12% area in stressed samples) enables precise mass balance calculation and degradation kinetics modeling, fulfilling the ICH Q1A stability testing mandate.

Generic API Procurement: Quality Benchmarking for Milnacipran Intermediates

When evaluating bulk milnacipran API from different sources, procurement teams use this standard to benchmark the lactam impurity level against the pharmacopeial acceptance criterion specified in the USP monograph [1]. Batches exceeding the specified impurity threshold can be rejected prior to formulation, avoiding costly downstream QC failures.

Medicinal Chemistry SAR: Discriminating 1-Phenyl from para-Substituted Analgesic Scaffolds

In academic or industrial SAR programs exploring nonnarcotic analgesics, this compound serves as the unsubstituted phenyl reference for the 1-aryl-3-azabicyclo[3.1.0]hexane scaffold, enabling direct comparison with para-substituted analogs like bicifadine [1]. The established in vivo potency gap (unsubstituted phenyl vs. para-methyl) guides lead optimization decisions and prevents false-positive procurement of less active scaffolds.

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